REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:4])[NH2:3].C(N(CC)CC)C.[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>C(OCC)C>[CH3:1][N:2]([CH3:4])[NH:3][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]
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Name
|
|
Quantity
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3.88 mL
|
Type
|
reactant
|
Smiles
|
CN(N)C
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Name
|
|
Quantity
|
7.52 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
6.28 mL
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Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resultant white suspension was stirred at ambient temperature for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
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FILTRATION
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Details
|
This suspension was then filtered through a sintered glass funnel
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Type
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CUSTOM
|
Details
|
to afford a colorless solution
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Type
|
CUSTOM
|
Details
|
The volatile components were then removed
|
Type
|
CUSTOM
|
Details
|
was sublimed at 65° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(NC(C(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.95 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |